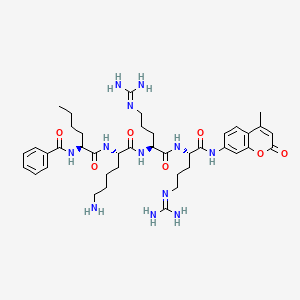

Bz-Nle-KRR-AMC (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bz-Nle-KRR-AMC (Hydrochlorid): N-Benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamid, Hydrochlorid , ist ein fluorogenes Peptidsubstrat. Es wird hauptsächlich zum Nachweis und zur Quantifizierung der Serinproteaseaktivität verwendet, insbesondere für die nicht-strukturellen Serinproteasen 3 des Gelbfiebervirus und 2B/3 des Dengue-Virus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bz-Nle-KRR-AMC (Hydrochlorid) erfolgt durch schrittweise Zusammenfügung der Peptidkette unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Der Prozess umfasst typischerweise die folgenden Schritte:

Kupplungsreaktionen: Die Aminosäuren werden sequentiell an einen festen Harzunterstützer gekoppelt unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt).

Entschützung: Nach jedem Kupplungsschritt werden die Schutzgruppen an den Aminosäuren unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Abspaltung vom Harz: Das fertige Peptid wird vom Harz mit einem Abspaltungscocktail abgespalten, das TFA, Wasser und Scavenger wie Triisopropylsilan (TIS) enthält.

Reinigung: Das rohe Peptid wird unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bz-Nle-KRR-AMC (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Automatisierung und Optimierung des SPPS-Prozesses sowie strenge Qualitätskontrollmaßnahmen gewährleisten die konsistente Produktion von Peptidsubstraten mit hoher Reinheit .

Analyse Chemischer Reaktionen

Reaktionstypen: Bz-Nle-KRR-AMC (Hydrochlorid) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Nach der Spaltung durch Serinproteasen setzt die Verbindung 7-Amino-4-methylcumarin frei, das fluoresziert.

Häufige Reagenzien und Bedingungen:

Enzyme: Nicht-strukturelle Serinproteasen 3 des Gelbfiebervirus und 2B/3 des Dengue-Virus.

Puffer: Phosphatgepufferte Kochsalzlösung (PBS) bei pH 7,2 wird häufig verwendet, um optimale Bedingungen für die Enzymaktivität zu gewährleisten.

Hauptprodukte: Das Hauptprodukt, das durch die enzymatische Spaltung von Bz-Nle-KRR-AMC (Hydrochlorid) entsteht, ist 7-Amino-4-methylcumarin, das mithilfe der Fluoreszenzspektroskopie nachgewiesen und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Bz-Nle-KRR-AMC (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Virologie: Wird verwendet, um die Aktivität von Serinproteasen aus dem Gelbfiebervirus und dem Dengue-Virus zu untersuchen, was zur Entwicklung von antiviralen Medikamenten beiträgt.

Biochemie: Als Substrat in enzymatischen Assays eingesetzt, um die Proteaseaktivität zu messen.

Arzneimittelforschung: Wird in Hochdurchsatz-Screening-Assays verwendet, um potenzielle Inhibitoren von viralen Proteasen zu identifizieren.

Molekularbiologie: Hilft beim Verständnis der molekularen Mechanismen der Proteasefunktion und -regulation

Wirkmechanismus

Der Wirkmechanismus von Bz-Nle-KRR-AMC (Hydrochlorid) beinhaltet seine Spaltung durch spezifische Serinproteasen. Das Peptidsubstrat wird vom aktiven Zentrum der Protease erkannt und gebunden, was zur Hydrolyse der Peptidbindung führt. Diese Spaltung setzt 7-Amino-4-methylcumarin frei, das nach Anregung fluoresziert. Die Fluoreszenzintensität ist direkt proportional zur Proteaseaktivität, wodurch eine quantitative Messung möglich ist .

Wirkmechanismus

The mechanism of action of Bz-Nle-KRR-AMC (hydrochloride) involves its cleavage by specific serine proteases. The peptide substrate is recognized and bound by the active site of the protease, leading to the hydrolysis of the peptide bond. This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcumarin

- Benzoyl-Nle-Lys-Arg-Arg-AMC

Vergleich: Bz-Nle-KRR-AMC (Hydrochlorid) ist aufgrund seiner spezifischen Sequenz und fluorogenen Eigenschaften einzigartig, was es besonders gut für den Nachweis der Serinproteaseaktivität geeignet macht. Im Vergleich zu anderen ähnlichen Verbindungen bietet es eine höhere Sensitivität und Spezifität für die nicht-strukturellen Serinproteasen 3 des Gelbfiebervirus und 2B/3 des Dengue-Virus .

Eigenschaften

Molekularformel |

C41H60N12O7 |

|---|---|

Molekulargewicht |

833.0 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |

InChI |

InChI=1S/C41H60N12O7/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48)/t29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

OLWZMHHMCMSOQU-YDPTYEFTSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)

![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)

![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)